molecular formula C21H17Cl2FN2O3S B2780934 N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide CAS No. 451481-24-6

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2780934
CAS No.: 451481-24-6
M. Wt: 467.34
InChI Key: YNQLXYQMAIHMKY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a useful research compound. Its molecular formula is C21H17Cl2FN2O3S and its molecular weight is 467.34. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

Research has shown that derivatives similar to N-(3,5-dichlorophenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide exhibit antipathogenic activities. A study by Limban et al. (2011) synthesized and tested thiourea derivatives for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results suggest the potential of such derivatives for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Carbonic Anhydrase Inhibition

Another application is in the inhibition of carbonic anhydrase (CA) isoenzymes, which are critical for various physiological functions. Supuran et al. (2013) prepared and assayed aromatic sulfonamide inhibitors, including compounds structurally related to N-(3,5-dichlorophenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide, showing their effectiveness in nanomolar half maximal inhibitory concentration (IC50) against several CA isoenzymes. This research indicates the therapeutic potential of these compounds in treating conditions related to aberrant CA activity (C. Supuran, A. Maresca, F. Gregáň, & Milan Remko, 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives bearing the sulfamoyl benzamide structure have been explored for various applications, including potential therapeutic uses. For instance, Hong et al. (2015) discussed the synthesis and characterization of a potent C-C chemokine receptor 1 (CCR1) antagonist, showcasing the methodology for incorporating tritium into the benzamide moiety. Such studies are crucial for developing labeled compounds for biochemical research (Yang Hong, J. Hynes, Yuan Tian, Balu N. Balasubramanian, & S. Bonacorsi, 2015).

Crystal Structure Analysis

The analysis of crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound , has been performed to understand the conformation and intermolecular interactions of these molecules. Suchetan et al. (2016) described the crystal structures of three derivatives, providing insights into their molecular conformations and potential for further chemical modifications (P. A. Suchetan, S. Naveen, N. K. Lokanath, K. S. Srivishnu, G. M. Supriya, & H. N. Lakshmikantha, 2016).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c1-13-2-4-14(5-3-13)12-25-30(28,29)18-6-7-20(24)19(11-18)21(27)26-17-9-15(22)8-16(23)10-17/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLXYQMAIHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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